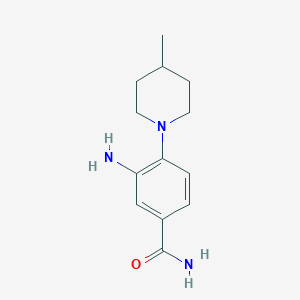

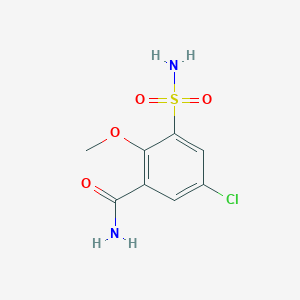

3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide (3-A-4-M-P-B) is a small molecule that has been studied extensively in the laboratory due to its potential applications in the synthesis of drugs, materials, and other compounds. 3-A-4-M-P-B is of particular interest due to its unique structure, which includes a benzamide ring and a 4-methyl-piperidin-1-yl group. This structure gives 3-A-4-M-P-B a wide range of properties, making it useful for a variety of applications.

Scientific Research Applications

Electrophoretic Separation and Quality Control

Non-aqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide derivatives. This method demonstrates effectiveness for quality control in pharmaceuticals, offering simplicity, effectiveness, and affordability (Ye et al., 2012).

Anti-Fatigue Effects

Benzamide derivatives, including those structurally related to 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide, have shown potential in enhancing the forced swimming capacity in mice, indicating anti-fatigue effects. This research opens avenues for developing new therapeutic agents for fatigue (Wu et al., 2014).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds could improve gastrointestinal motility, presenting a promising area for the development of treatments for gastrointestinal disorders (Sonda et al., 2003).

Antipsychotic Agent Development

Research into heterocyclic analogues of 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide has explored their potential as antipsychotic agents. These compounds have been tested for their ability to bind to dopamine and serotonin receptors, indicating their utility in developing new treatments for psychiatric disorders (Norman et al., 1996).

Metabolism in Cancer Treatment

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide, in chronic myelogenous leukemia patients has been studied. Identifying metabolites of flumatinib helps understand its metabolic pathways in humans, crucial for optimizing cancer treatment (Gong et al., 2010).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to the development of new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).

properties

IUPAC Name |

3-amino-4-(4-methylpiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(13(15)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSYGDZVJPSVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(4-methylpiperidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)